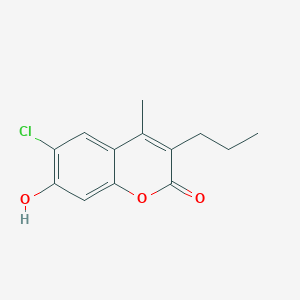
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 7th position, a methyl group at the 4th position, and a propyl group at the 3rd position on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and propyl bromide.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with propyl bromide in the presence of a base like potassium carbonate in a solvent such as dry acetone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the chromen-2-one scaffold to a more saturated form.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-7-oxo-4-methyl-3-propyl-2H-chromen-2-one.
Reduction: Formation of 6-chloro-7-hydroxy-4-methyl-3-propylchroman.
Substitution: Formation of 6-amino-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one.
Scientific Research Applications
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the chlorine and propyl groups, making it less hydrophobic and potentially less bioactive.
6-Chloro-4-hydroxycoumarin: Lacks the methyl and propyl groups, which may affect its solubility and biological activity.
4-Methyl-7-hydroxycoumarin: Similar structure but without the chlorine and propyl groups, leading to different chemical and biological properties.
Uniqueness
6-Chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, while the propyl group increases its hydrophobicity, potentially improving its interaction with biological targets .
Properties
Molecular Formula |
C13H13ClO3 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C13H13ClO3/c1-3-4-8-7(2)9-5-10(14)11(15)6-12(9)17-13(8)16/h5-6,15H,3-4H2,1-2H3 |
InChI Key |
RRQOTTOQAVSLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
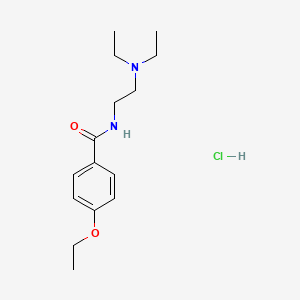

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)


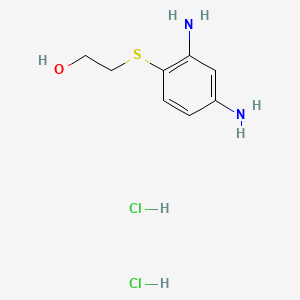
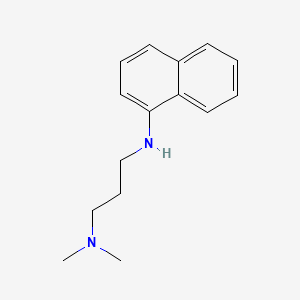
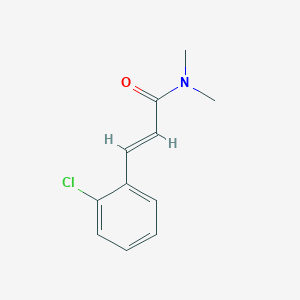

![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
